N-[2-(1-cyclohexen-1-yl)ethyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
描述
N-[2-(1-cyclohexen-1-yl)ethyl]-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide, commonly known as SCH 58261, is a selective antagonist of adenosine A2A receptors. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in various scientific research applications.
作用机制
SCH 58261 selectively antagonizes adenosine A2A receptors, which are G protein-coupled receptors that are widely expressed in the brain, heart, and immune system. Adenosine A2A receptors play a key role in regulating various physiological processes, including neurotransmitter release, inflammation, and cell proliferation. By blocking the activation of these receptors, SCH 58261 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
SCH 58261 has been shown to have a number of biochemical and physiological effects in various animal models and cell lines. These effects include the modulation of neurotransmitter release, the inhibition of inflammation and oxidative stress, and the regulation of cell proliferation and apoptosis. Additionally, SCH 58261 has been shown to improve cognitive function, reduce cardiac hypertrophy, and inhibit the growth and metastasis of certain types of cancer cells.
实验室实验的优点和局限性
The advantages of using SCH 58261 in lab experiments include its high selectivity for adenosine A2A receptors, its well-established synthesis method, and its extensive characterization in various animal models and cell lines. However, some limitations of using SCH 58261 include its relatively low potency compared to other adenosine A2A receptor antagonists, its potential off-target effects, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on SCH 58261, including the development of more potent analogs, the investigation of its potential therapeutic benefits in various disease models, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of SCH 58261 in combination with other drugs or therapies may provide synergistic effects and enhance its therapeutic potential.
科学研究应用
SCH 58261 has been extensively studied for its potential use in various scientific research applications, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular disease, it has been shown to reduce cardiac hypertrophy and improve cardiac function. In cancer research, it has been shown to inhibit the growth and metastasis of certain types of cancer cells.
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c1-17(2)16-23-27(25,26)20-11-8-19(9-12-20)10-13-21(24)22-15-14-18-6-4-3-5-7-18/h6,8-9,11-12,17,23H,3-5,7,10,13-16H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXUCBVIMAQIRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC2=CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。